Kv1.5 Inhibition: 4- vs. 6-Position Isomer Comparison
The 2-methoxy-4-pyridinyl substitution pattern in (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine is structurally distinct from the 6-methoxy-2-pyridinyl motif found in cyclopropyl(6-methoxypyridin-2-yl)methanamine, a known Kv1.5 potassium channel inhibitor [1]. While the latter compound has been explicitly claimed to inhibit the ultra-rapid activating delayed rectifier potassium current in human atrium with potential antiarrhythmic applications [2], no such activity has been reported for the 4-position isomer. This positional difference alters the vector of the methoxy group and the nitrogen's electronic environment, which can significantly impact binding to ion channel pore regions [3].
| Evidence Dimension | Positional isomerism impact on reported Kv1.5 activity |
|---|---|
| Target Compound Data | No reported Kv1.5 activity; structural motif: 2-methoxy-4-pyridinyl |
| Comparator Or Baseline | Cyclopropyl(6-methoxypyridin-2-yl)methanamine (CAS 474448-96-9): Inhibits Kv1.5 potassium channel (ultra-rapid delayed rectifier current) |
| Quantified Difference | Qualitative difference: Activity documented for 6-methoxy-2-pyridinyl isomer; absent for 4-position isomer |
| Conditions | In vitro electrophysiology on human atrial myocytes (for comparator) |
Why This Matters
This structural distinction is critical for SAR studies; procurement of the correct isomer is essential to avoid false-negative or false-positive results in ion channel screening campaigns.
- [1] Molaid. (n.d.). C-Cyclopropyl-C-(6-methoxypyridin-2-yl)Methylamine | 474448-96-9. Compound entry. View Source
- [2] Sanofi-Aventis Deutschland GmbH. (2003). Anthranilamides and methods of their use. U.S. Patent Application Publication No. US 2003/0187033 A1. View Source
- [3] PubChem. (n.d.). Cyclopropyl(6-methoxypyridin-2-yl)methanamine. CID 53486237. View Source
